

Arisugacin B in vitro acetylcholinesterase inhibition assay protocol

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Compound of Interest

Compound Name: *Arisugacin B*

Cat. No.: *B1246420*

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Arisugacin B: A Potent Acetylcholinesterase Inhibitor

Application Note and Protocol for In Vitro Acetylcholinesterase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arisugacin B is a meroterpenoid compound isolated from the culture broth of *Penicillium* sp. FO-4259.[1] It has been identified as a potent and selective inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Arisugacins, including **Arisugacin B**, have demonstrated significant inhibitory activity against AChE, with IC₅₀ values in the nanomolar range.[1] This document provides a detailed protocol for the in vitro assessment of **Arisugacin B**'s acetylcholinesterase inhibitory activity using the widely accepted Ellman's method.

Chemical Properties of Arisugacin B

Property	Value
Molecular Formula	C ₂₇ H ₃₀ O ₇
Molecular Weight	466.5 g/mol
IUPAC Name	(1S,2S,7R,10R)-1,7-dihydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.0 ^{2,7} .0 ^{12,17}]octadeca-4,12(17),13-triene-3,16-dione
Source	Penicillium sp. FO-4259

Acetylcholinesterase Inhibitory Activity

Arisugacins A and B have been shown to be potent inhibitors of acetylcholinesterase. The IC₅₀ values for these compounds are in the range of 1.0 to 25.8 nM.^[1] This high potency and selectivity make **Arisugacin B** a compound of significant interest for further investigation in the context of neurodegenerative disease research.

Compound	Target Enzyme	IC ₅₀ Value
Arisugacins A and B	Acetylcholinesterase (AChE)	1.0 - 25.8 nM ^[1]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the spectrophotometric method developed by Ellman, which measures the activity of acetylcholinesterase through the formation of a yellow-colored product.

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATC) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB production is

directly proportional to the AChE activity. In the presence of an inhibitor like **Arisugacin B**, the rate of this reaction will decrease.

Materials and Reagents

- **Arisugacin B**
- Acetylcholinesterase (AChE) from electric eel (*Electrophorus electricus*)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 412 nm

Solution Preparation

- **Phosphate Buffer (0.1 M, pH 8.0):** Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
- **DTNB Solution (10 mM):** Dissolve an appropriate amount of DTNB in the phosphate buffer to a final concentration of 10 mM.
- **ATCI Solution (14 mM):** Dissolve an appropriate amount of ATCI in the phosphate buffer to a final concentration of 14 mM.
- **AChE Solution (1 U/mL):** Prepare a stock solution of AChE in phosphate buffer to a final concentration of 1 U/mL.
- **Arisugacin B Stock Solution:** Dissolve **Arisugacin B** in DMSO to prepare a high-concentration stock solution (e.g., 10 mM). From this, prepare a series of dilutions in DMSO to achieve the desired final assay concentrations.

Assay Procedure

- In a 96-well microplate, add the following to each well:
 - 140 µL of 0.1 M phosphate buffer (pH 8.0)
 - 10 µL of **Arisugacin B** solution at various concentrations (or DMSO for the control)
 - 10 µL of AChE solution (1 U/mL)
- Incubate the plate at 25°C for 10 minutes.
- After the first incubation, add 10 µL of 10 mM DTNB to each well.
- Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
- Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a total of 5 minutes using a microplate reader.

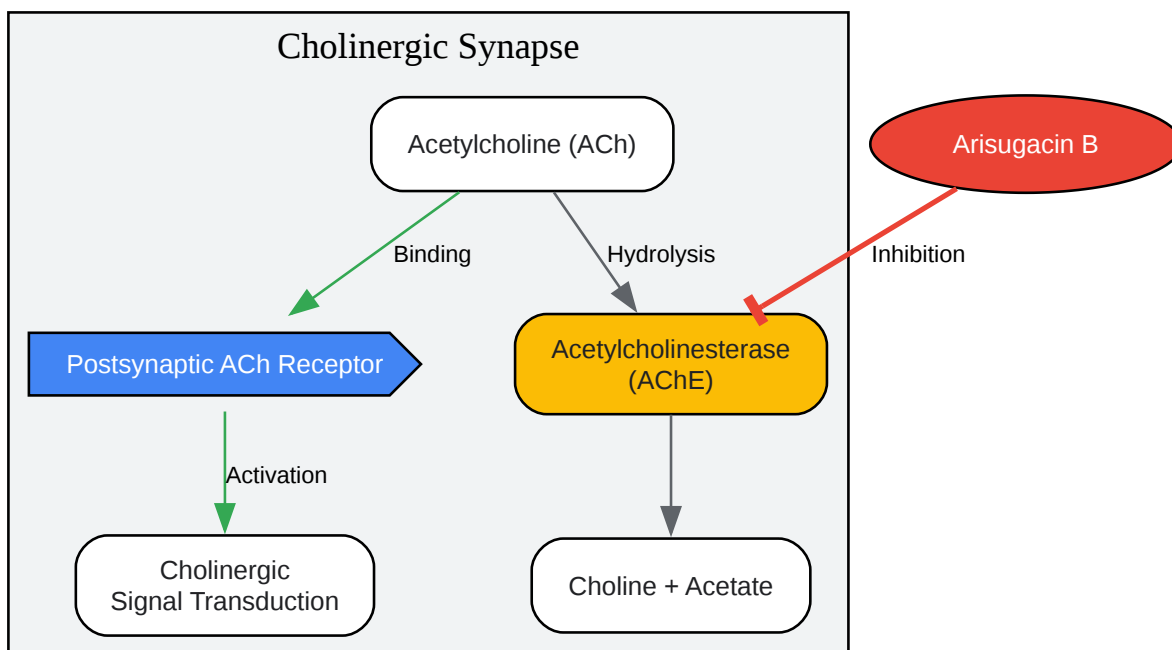
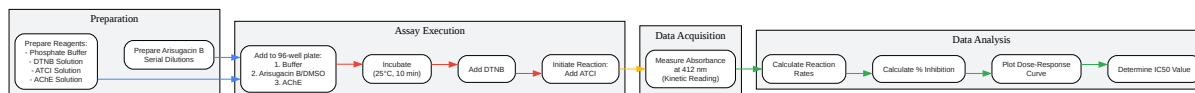
Data Analysis

- Calculate the rate of reaction (change in absorbance per minute) for each concentration of **Arisugacin B** and the control.
- Calculate the percentage of inhibition for each concentration of **Arisugacin B** using the following formula:

$$\% \text{ Inhibition} = [(\text{Rate of control} - \text{Rate of sample}) / \text{Rate of control}] \times 100$$

- Plot the percentage of inhibition against the logarithm of the **Arisugacin B** concentration.
- Determine the IC₅₀ value, which is the concentration of **Arisugacin B** that causes 50% inhibition of AChE activity, from the dose-response curve.

Experimental Workflow



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References

- 1. Arisugacins A and B, novel and selective acetylcholinesterase inhibitors from *Penicillium* sp. FO-4259. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

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